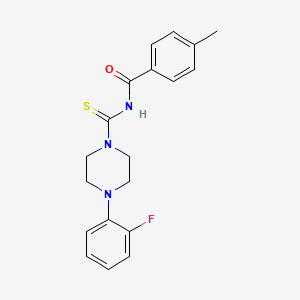

N-((4-(2-FLUOROPHENYL)PIPERAZINYL)THIOXOMETHYL)(4-METHYLPHENYL)FORMAMIDE

Description

N-((4-(2-Fluorophenyl)piperazinyl)thioxomethyl)(4-methylphenyl)formamide (synonyms include N-[4-(5-chloro-2-methylphenyl)piperazine-1-carbothioyl]-4-methylbenzamide and ZINC643629) is a formamide derivative featuring a piperazine ring substituted with a 2-fluorophenyl group, a thioxomethyl moiety, and a 4-methylphenyl substituent . The thioamide group (C=S) and aromatic substituents contribute to its electronic and steric properties, influencing binding affinity and metabolic stability.

Properties

IUPAC Name |

N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3OS/c1-14-6-8-15(9-7-14)18(24)21-19(25)23-12-10-22(11-13-23)17-5-3-2-4-16(17)20/h2-9H,10-13H2,1H3,(H,21,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQDVZVREGRHQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(2-FLUOROPHENYL)PIPERAZINYL)THIOXOMETHYL)(4-METHYLPHENYL)FORMAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

Introduction of the Fluorophenyl Group: The piperazine ring is then reacted with a fluorobenzene derivative in the presence of a catalyst to introduce the fluorophenyl group.

Thioxomethylation: The resulting compound undergoes thioxomethylation using a thioxomethylating agent such as carbon disulfide and a base.

Formamide Formation: Finally, the compound is reacted with a methylphenyl isocyanate to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-(2-FLUOROPHENYL)PIPERAZINYL)THIOXOMETHYL)(4-METHYLPHENYL)FORMAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

Substitution: Amines, thiols; polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

N-((4-(2-FLUOROPHENYL)PIPERAZINYL)THIOXOMETHYL)(4-METHYLPHENYL)FORMAMIDE has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-((4-(2-FLUOROPHENYL)PIPERAZINYL)THIOXOMETHYL)(4-METHYLPHENYL)FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and thioxomethyl groups play a crucial role in its binding affinity and selectivity towards these targets. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

(a) Fluorophenyl Substituents

- Target Compound : The 2-fluorophenyl group on the piperazine ring introduces moderate steric hindrance and electron-withdrawing effects, which may enhance receptor selectivity.

- Its molecular formula (C₁₃H₁₃F₂N₃O₂S) is simpler than the target compound, with a lower molecular weight (313.32 g/mol) .

(b) Chloro/Methyl Substituents

Core Structural Modifications

(a) Thiazole vs. Piperazine

- The molecular weight (308.39 g/mol) and planar thiazole structure may limit CNS activity compared to the target compound .

(b) Sulfonyl vs. Thioxomethyl

- (4-(Diphenylmethyl)piperazinyl)-N-((4-methylphenyl)sulfonyl)formamide (C₂₅H₂₇N₃O₃S): The sulfonyl group (-SO₂-) replaces the thioxomethyl (-C=S) moiety, enhancing polarity and reducing metabolic oxidation.

Physicochemical and Spectral Properties

*Estimated based on structural similarity.

Key Observations:

- The C=S stretching vibration (~1250 cm⁻¹) in the target compound and its analogs (e.g., ’s triazole-thiones) confirms the thioamide tautomer, critical for stability and reactivity .

- NH stretching (~3300 cm⁻¹) indicates hydrogen-bonding capacity, which is absent in sulfonyl or thiazole analogs, impacting solubility and protein interactions.

Biological Activity

N-((4-(2-Fluorophenyl)Piperazinyl)Thioxomethyl)(4-Methylphenyl)Formamide, with the CAS number 497061-04-8, is a complex organic compound notable for its unique molecular structure and potential biological activities. This compound features a piperazine ring, a thioxomethyl group, and a methylphenyl formamide moiety, which together impart distinctive chemical properties that are of interest in various scientific fields.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 357.4 g/mol. The presence of the fluorophenyl group enhances its electronic properties, which can influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 357.4 g/mol |

| CAS Number | 497061-04-8 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The fluorophenyl and thioxomethyl groups contribute to its binding affinity to various receptors and enzymes, which may lead to significant pharmacological effects.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation: It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that derivatives of piperazine compounds often possess broad-spectrum antimicrobial properties due to their ability to disrupt bacterial cell walls or interfere with protein synthesis.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. Its mechanism could involve the induction of apoptosis in cancer cells or inhibition of tumor growth through modulation of cell cycle regulators.

Case Studies and Research Findings

- Antimicrobial Study: A study published in the Journal of Medicinal Chemistry evaluated various piperazine derivatives for their antimicrobial efficacy. The results indicated that compounds similar to this compound showed promising activity against Gram-positive and Gram-negative bacteria .

- Anticancer Research: In vitro assays demonstrated that this compound could inhibit the proliferation of certain cancer cell lines, suggesting potential use as an anticancer agent. Further research is necessary to elucidate the specific pathways involved .

- Pharmacokinetic Studies: Investigations into the pharmacokinetics of related compounds have shown favorable absorption and distribution characteristics, which could be advantageous for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.